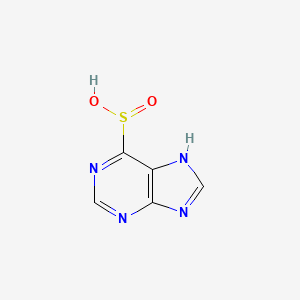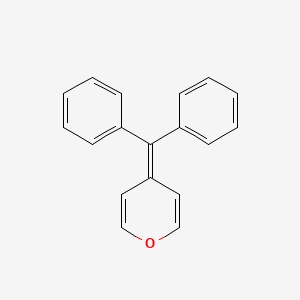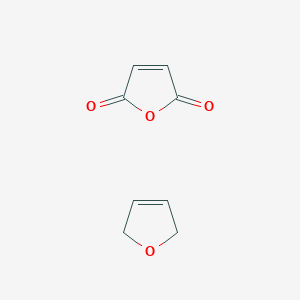
Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester is a chemical compound with the molecular formula C13H8N2O5S It is known for its unique structure, which includes a benzenecarbothioic acid moiety and a 2,4-dinitrophenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester typically involves the reaction of benzenecarbothioic acid with 2,4-dinitrophenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of corresponding amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the 2,4-dinitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester involves its interaction with molecular targets through its reactive functional groups. The ester group can undergo hydrolysis to release the active benzenecarbothioic acid, which can then interact with various biological molecules. The 2,4-dinitrophenyl group can also participate in redox reactions, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenecarbothioic acid: Lacks the 2,4-dinitrophenyl ester group, making it less reactive in certain chemical reactions.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of the benzenecarbothioic acid moiety, leading to different reactivity and applications.
Thiobenzoic acid: Similar to benzenecarbothioic acid but without the ester linkage, affecting its chemical behavior.
Uniqueness
Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester is unique due to the combination of the benzenecarbothioic acid and 2,4-dinitrophenyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
35539-24-3 |
|---|---|
Formule moléculaire |
C13H8N2O5S |
Poids moléculaire |
304.28 g/mol |
Nom IUPAC |
S-(2,4-dinitrophenyl) benzenecarbothioate |
InChI |
InChI=1S/C13H8N2O5S/c16-13(9-4-2-1-3-5-9)21-12-7-6-10(14(17)18)8-11(12)15(19)20/h1-8H |
Clé InChI |
YJAOIWVTRCPLCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)
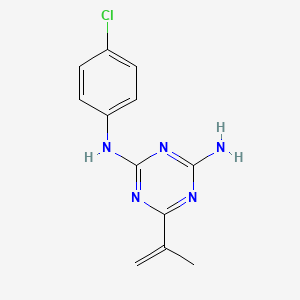


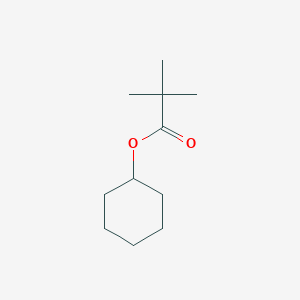
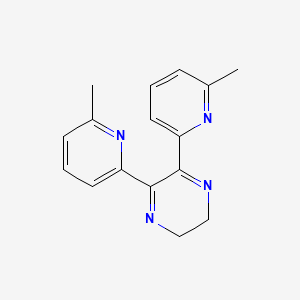
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)
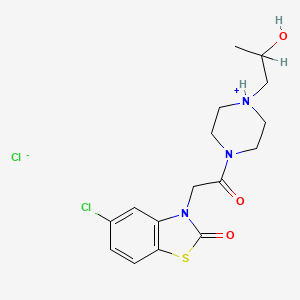
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
